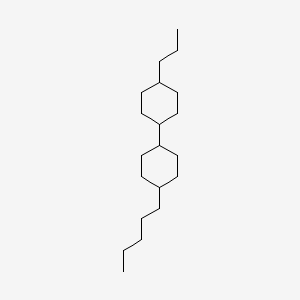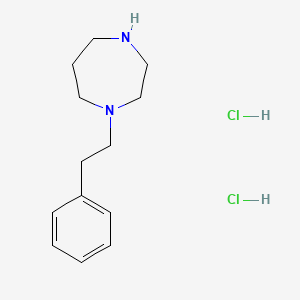
Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate” is a chemical compound with the molecular formula C18H25BrN2O2 .
Synthesis Analysis
The synthesis of indole derivatives, such as “Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate”, has been a topic of interest in recent years due to their significant role in natural products and drugs . The synthesis of similar compounds has been achieved starting from commercially available 4-bromo-1H-indole and using simple reagents .Molecular Structure Analysis
The molecular structure of this compound includes an indole ring, which is a significant heterocyclic system in natural products and drugs .Chemical Reactions Analysis
The chemical reactions involving indole derivatives have been extensively studied. For instance, the total synthesis of various alkaloids was started from the cycloaddition of 3-ethyl-5-bromo-2-pyrone and enecarbamate .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate” can be found in databases like PubChem .Scientific Research Applications
Synthesis of Imidazoles
Imidazoles are crucial heterocycles in medicinal chemistry due to their presence in many biologically active molecules. The compound can be used as a precursor in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules for various applications .
Future Directions
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, making them useful in the development of new biologically active compounds .
Mode of Action
Indole derivatives are known for their broad-spectrum biological activities . They interact with their targets, leading to various changes that contribute to their biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways and their downstream effects.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
tert-butyl 4-(5-bromo-2,3-dihydroindol-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O2/c1-18(2,3)23-17(22)20-9-7-15(8-10-20)21-11-6-13-12-14(19)4-5-16(13)21/h4-5,12,15H,6-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCVDSKPCGERMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621771 | |
| Record name | tert-Butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate | |
CAS RN |
401565-86-4 | |
| Record name | tert-Butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)
![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)

![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)



![4,5,6,7-Tetrahydro-1-phenyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1322032.png)
![8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1322036.png)

![[2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-yl]-methanol](/img/structure/B1322041.png)
![5-tert-butylbenzo[d]oxazol-2(3H)-one](/img/structure/B1322045.png)

![5-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1322050.png)